![molecular formula C15H20BrFN2O B7663252 N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663252.png)
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide, also known as BFA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide exerts its therapeutic effects through its interaction with various molecular targets. In cancer cells, this compound inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Inflammation research has shown that this compound inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In Alzheimer's disease research, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different fields of research. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell proliferation. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce oxidative stress, which is implicated in the pathogenesis of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields of research. This compound has been shown to have promising results in cancer, inflammation, and neurological disorders, making it a potential drug candidate. However, one limitation is the lack of studies on its pharmacokinetics and toxicity. More studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide research. One direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy as a potential drug candidate. Another direction is to study its potential therapeutic applications in other fields of research, such as cardiovascular disease and metabolic disorders. Furthermore, more studies are needed to elucidate the molecular targets and mechanisms of action of this compound in different fields of research. Overall, this compound has shown promising results in various fields of research, making it a potential candidate for future drug development.
Synthesemethoden
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide can be synthesized through a multistep process involving the reaction of cyclohexylamine with 3-bromo-5-fluorobenzyl chloride, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been studied in neurological disorders such as Alzheimer's disease, where it has been shown to improve cognitive function and reduce oxidative stress.
Eigenschaften
IUPAC Name |
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O/c1-10(20)19-15-4-2-14(3-5-15)18-9-11-6-12(16)8-13(17)7-11/h6-8,14-15,18H,2-5,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPMCKQEUOYPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NCC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
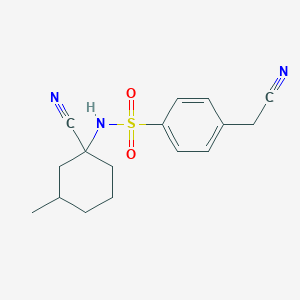
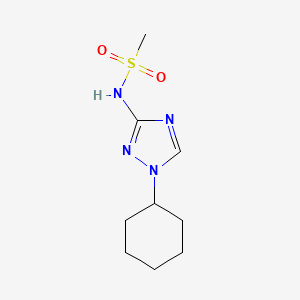
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
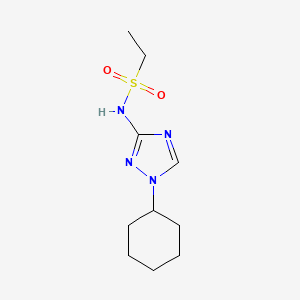
![3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-4-methyl-1H-quinolin-2-one](/img/structure/B7663213.png)
![N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663226.png)
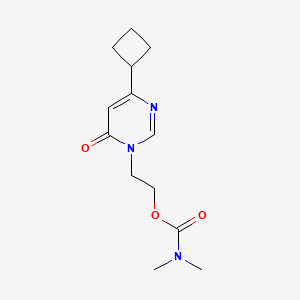
![(4-Hydroxyoxan-4-yl)-[4-[(4-methylphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7663238.png)
![1-[(2-chlorophenyl)methyl]-N-(5-methyl-1-phenylpyrazol-4-yl)pyrazole-4-carboxamide](/img/structure/B7663243.png)
![N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B7663251.png)
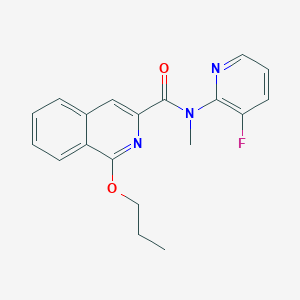
![4-methyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]quinoline-2-carboxamide](/img/structure/B7663264.png)
![(2S)-1-[3-(hydroxymethyl)azetidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7663276.png)
